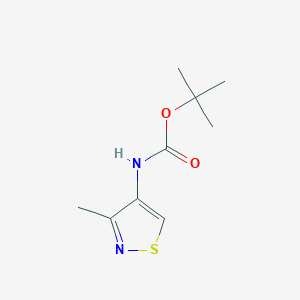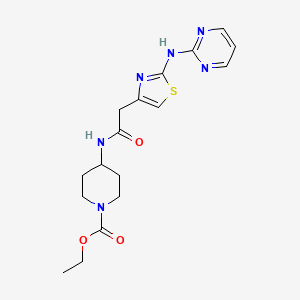
5-Bromo-2H-3,4'-bi-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazoles exist as two isomers, 1,2,3-triazoles and 1,2,4-triazoles .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance in medicinal chemistry . Various synthetic methods have been developed, including reactions from carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .Molecular Structure Analysis
The molecular structure of triazoles involves a five-membered ring with two carbon atoms and three nitrogen atoms . The structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions. For instance, 4,5-dibromo-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at low temperatures to give high yields of the corresponding 5-substituted 1,2,3-triazole .科学的研究の応用
5-Bromo-2H-3,4'-bi-1,2,4-triazole,4'-bi-1,2,4-triazole has been used in a wide range of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals and other compounds. In addition, this compound,4'-bi-1,2,4-triazole has been used in the synthesis of polymers and other materials.
作用機序
Target of Action
5-Bromo-2H-3,4’-bi-1,2,4-triazole is a member of the triazole family, a class of compounds known for their versatile biological activities . Triazole compounds, including 5-Bromo-2H-3,4’-bi-1,2,4-triazole, are capable of binding in the biological system with a variety of enzymes and receptors . These targets are often key players in cellular processes, and their modulation by 5-Bromo-2H-3,4’-bi-1,2,4-triazole can lead to significant biological effects.
Mode of Action
The interaction of 5-Bromo-2H-3,4’-bi-1,2,4-triazole with its targets often involves the formation of stable complexes. The presence of nitrogen atoms in the triazole ring allows for the formation of hydrogen bonds with target molecules, enhancing the compound’s binding affinity . The specific changes resulting from this interaction depend on the nature of the target and the cellular context.
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2H-3,4’-bi-1,2,4-triazole are diverse, reflecting the compound’s ability to interact with multiple targets . These pathways can include those involved in cell growth and proliferation, inflammation, and other cellular processes. The downstream effects of these pathway modulations can lead to changes in cellular behavior and overall biological response.
Pharmacokinetics
The pharmacokinetic properties of 5-Bromo-2H-3,4’-bi-1,2,4-triazole, like other triazole compounds, are generally favorable . This includes its absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the bioavailability of 5-Bromo-2H-3,4’-bi-1,2,4-triazole, influencing its ability to reach its targets and exert its biological effects.
Result of Action
The molecular and cellular effects of 5-Bromo-2H-3,4’-bi-1,2,4-triazole’s action depend on the specific targets and pathways it modulates. These effects can include changes in gene expression, protein activity, and cellular signaling . These changes can ultimately lead to alterations in cellular behavior and overall biological response.
実験室実験の利点と制限
The advantages of using 5-Bromo-2H-3,4'-bi-1,2,4-triazole,4'-bi-1,2,4-triazole in laboratory experiments include its availability, its low cost, its stability, and its ease of use. The main limitation of using this compound,4'-bi-1,2,4-triazole in laboratory experiments is its toxicity. This compound,4'-bi-1,2,4-triazole is a toxic compound and should be handled with care.
将来の方向性
The future of 5-Bromo-2H-3,4'-bi-1,2,4-triazole,4'-bi-1,2,4-triazole is promising. Research is ongoing to explore its potential applications in the synthesis of organic compounds, pharmaceuticals, and other compounds. In addition, research is being conducted to explore its potential therapeutic applications in the treatment of diseases such as cancer and neurological disorders. In the future, this compound,4'-bi-1,2,4-triazole may become an important tool in the development of new drugs and treatments.
合成法
5-Bromo-2H-3,4'-bi-1,2,4-triazole,4'-bi-1,2,4-triazole can be synthesized by a variety of methods. The most common method is the reaction of this compound with a base such as sodium hydroxide or potassium hydroxide in aqueous solution. The reaction of this compound with an acid such as hydrochloric acid or sulfuric acid in aqueous solution is also possible. In addition, this compound can be synthesized by the reaction of this compound with an aldehyde or ketone in the presence of a catalyst.
特性
IUPAC Name |
5-bromo-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN6/c5-3-8-4(10-9-3)11-1-6-7-2-11/h1-2H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOAWPXZEKNMGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1C2=NNC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2389468.png)


![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloropropanoate](/img/structure/B2389474.png)
![1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2389475.png)


![N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide](/img/structure/B2389478.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2389479.png)